molecular formula C11H10N2S B1217990 Pyrazine,2-methyl-3-(phenylthio)- CAS No. 91091-02-0

Pyrazine,2-methyl-3-(phenylthio)-

Cat. No.: B1217990
CAS No.: 91091-02-0
M. Wt: 202.28 g/mol
InChI Key: VTUFUZBJQBYXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine,2-methyl-3-(phenylthio)- is an organic compound with the molecular formula C₁₁H₁₀N₂S. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is known for its unique structure, where a phenylthio group is attached to the pyrazine ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine,2-methyl-3-(phenylthio)- typically involves the reaction of 2-methylpyrazine with a phenylthiol derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenylthiol, followed by nucleophilic substitution on the 2-methylpyrazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Pyrazine,2-methyl-3-(phenylthio)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazine,2-methyl-3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding thiols.

    Substitution: Electrophilic substitution reactions can occur on the pyrazine ring, especially at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated pyrazines, acylated derivatives

Scientific Research Applications

Pyrazine,2-methyl-3-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrazine,2-methyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pyrazine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)pyrazine
  • 2-Methyl-3-(ethylthio)pyrazine
  • 2-Phenylthio-3-methylpyrazine

Uniqueness

Pyrazine,2-methyl-3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenylthio group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

91091-02-0

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-methyl-3-phenylsulfanylpyrazine

InChI

InChI=1S/C11H10N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

VTUFUZBJQBYXKY-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1SC2=CC=CC=C2

Canonical SMILES

CC1=NC=CN=C1SC2=CC=CC=C2

91091-02-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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